N-nitrosocarbofuran

Description

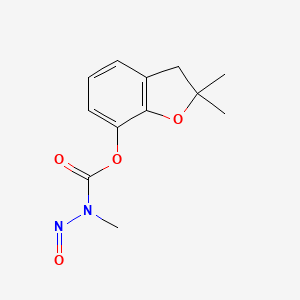

Structure

3D Structure

Properties

CAS No. |

62593-23-1 |

|---|---|

Molecular Formula |

C12H14N2O4 |

Molecular Weight |

250.25 g/mol |

IUPAC Name |

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-methyl-N-nitrosocarbamate |

InChI |

InChI=1S/C12H14N2O4/c1-12(2)7-8-5-4-6-9(10(8)18-12)17-11(15)14(3)13-16/h4-6H,7H2,1-3H3 |

InChI Key |

MLORMOQFXPJRKA-UHFFFAOYSA-N |

SMILES |

CC1(CC2=C(O1)C(=CC=C2)OC(=O)N(C)N=O)C |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OC(=O)N(C)N=O)C |

Other CAS No. |

62593-23-1 |

Synonyms |

N-nitrosocarbofuran NOCF cpd |

Origin of Product |

United States |

Formation Pathways and Environmental Precursors of N Nitrosocarbofuran

Endogenous Formation Mechanisms from Carbofuran (B1668357)

Endogenous formation refers to the synthesis of N-nitroso compounds within a living organism from ingested precursors. For N-nitrosocarbofuran, the primary precursors are carbofuran, a secondary amine, and various nitrosating agents, principally derived from dietary nitrites.

Nitrosation Reactions in Aqueous and Biological Milieus

The chemical transformation of carbofuran into this compound occurs via a nitrosation reaction, a process that is well-documented for secondary amines in the presence of a nitrosating agent. This reaction is particularly favored in acidic environments, such as the mammalian stomach. The acidic conditions facilitate the formation of more potent nitrosating species from nitrite (B80452).

The general mechanism involves the protonation of nitrous acid (HNO₂) to form the nitrous acidium ion (H₂NO₂⁺). This ion can then lose a water molecule to form the highly reactive nitrosonium ion (NO⁺), which acts as the electrophile in the reaction with the secondary amine group of carbofuran. The nitrogen atom of the carbofuran molecule attacks the nitrosonium ion, leading to the formation of a protonated N-nitrosamine, which is then deprotonated to yield this compound. The acidic pH of the gastric environment provides the necessary protons to drive this reaction forward.

Influence of Nitrite and Amine Reactants on this compound Yields

The yield of this compound is dependent on several factors, most notably the concentrations of its precursors, carbofuran and nitrite, and the pH of the reaction medium. The rate of nitrosation of secondary amines generally shows a bell-shaped dependence on pH, with the maximum rate typically occurring in the pH range of 2.5 to 3.5. This is because the concentration of the active nitrosating agent, nitrous acid anhydride (N₂O₃), is maximal in this range. At very low pH, the amine substrate is protonated, rendering it unreactive, while at higher pH, the concentration of the nitrosating agent decreases.

While specific kinetic data for this compound formation is limited, the general principles of nitrosamine (B1359907) formation suggest a direct relationship between precursor concentrations and product yield under optimal pH conditions. The following table illustrates the hypothetical yield of a generic N-nitrosamine based on varying precursor concentrations at an optimal pH, reflecting the expected trend for this compound.

Hypothetical N-Nitrosamine Yield

| Carbofuran Concentration (μM) | Nitrite Concentration (μM) | Hypothetical Yield (%) at Optimal pH |

|---|---|---|

| 10 | 50 | 5 |

| 10 | 100 | 10 |

| 20 | 50 | 10 |

| 20 | 100 | 20 |

| 50 | 200 | 45 |

Abiotic Formation Routes in Environmental Systems

This compound can also be formed through abiotic processes in various environmental compartments, such as soil and water, where its precursors may coexist.

Role of Nitrosating Agents in Soil and Water Environments

The primary nitrosating agent in the environment is nitrite (NO₂⁻), which can be present in soil and water from the microbial reduction of nitrate (B79036), a common component of nitrogen-based fertilizers. nih.govnih.gov The formation of N-nitrosamines in soil and water is, similar to endogenous formation, highly dependent on pH. Acidic soils provide a favorable environment for the nitrosation of pesticides like carbofuran. chemijournal.com

In addition to nitrite, other nitrosating agents can be formed in the environment. These include dinitrogen trioxide (N₂O₃) and nitrosyl halides (XNO), which can form from nitrous acid in aqueous solutions. icrisat.org The presence of organic matter, such as humic and fulvic acids in soil, can also influence the nitrosation process, sometimes catalyzing the reaction even at near-neutral pH values. icrisat.org Furthermore, oxides of nitrogen in the atmosphere can dissolve in water to form nitrous and nitric acids, contributing to the pool of nitrosating agents. nih.gov

Kinetic Studies of this compound Formation

Detailed kinetic studies specifically quantifying the rate of this compound formation in environmental matrices are scarce. However, studies on other N-nitrosamines, such as N-nitrosoatrazine, have shown that formation is most rapid under acidic conditions (pH ≤ 5) in both soil and water. icrisat.orgepa.gov The reaction kinetics are generally found to follow second-order rate laws, being first order with respect to both the amine and the nitrosating agent.

The stability of N-nitrosamines in the environment is also a critical factor. Studies have shown that compounds like N-nitrosodimethylamine can be persistent in soil and water, with slow degradation rates. nih.gov The rate of formation versus the rate of degradation will determine the net accumulation of this compound in the environment. The following table presents hypothetical formation rate constants for a generic pesticide-derived nitrosamine under different environmental conditions, illustrating the expected kinetic behavior for this compound.

Hypothetical Formation Rate Constants for a Generic N-Nitrosopesticide

| Environmental Condition | pH | Temperature (°C) | Hypothetical Second-Order Rate Constant (M⁻¹s⁻¹) |

|---|---|---|---|

| Acidic Soil Slurry | 4.5 | 20 | 1.5 x 10⁻³ |

| Neutral River Water | 7.0 | 20 | 2.0 x 10⁻⁵ |

| Acidic Soil Slurry with Fulvic Acid | 6.0 | 20 | 8.0 x 10⁻⁴ |

| Sunlit Surface Water | 7.5 | 25 | Degradation may exceed formation |

Precursor Compound Dynamics and this compound Genesis

The potential for this compound formation is intrinsically linked to the environmental presence and concentration of its precursors: carbofuran and nitrosating agents. Agricultural practices are a primary driver of the co-occurrence of these compounds in the environment.

The application of carbofuran as an insecticide on various crops leads to its introduction into the soil. chemijournal.com Similarly, the extensive use of nitrogen-based fertilizers results in high concentrations of nitrate in agricultural soils. nih.gov Microbial activity in the soil can convert this nitrate into nitrite, a key precursor for nitrosation. researchgate.net

Agricultural runoff from fertilized and pesticide-treated fields is a major pathway for the transport of both carbofuran and nitrogen compounds into adjacent water bodies. This runoff can lead to the contamination of surface water and potentially groundwater with the necessary ingredients for this compound formation. The concentration of these precursors in runoff will vary depending on factors such as the rate and timing of fertilizer and pesticide application, rainfall intensity, and soil type. Management practices that reduce runoff and soil erosion can, therefore, mitigate the transport of these precursors and reduce the potential for this compound genesis in aquatic environments.

Environmental Fate and Transformation of N Nitrosocarbofuran

Transformation Processes

The transformation of N-nitrosocarbofuran in the environment is influenced by various physical and chemical processes. However, specific data for this compound is not extensively available.

Influence of Environmental Factors on Photodegradation Kinetics

General knowledge of nitrosamines suggests they can be sensitive to light, particularly UV radiation. For other nitrosamines, such as N-nitrosodimethylamine (NDMA), photodegradation occurs through direct photolysis and advanced oxidation processes (AOPs) involving reactive species like hydroxyl radicals (•OH). Studies on similar emerging contaminants indicate that photodegradation rates can follow first-order kinetics and are influenced by factors such as pH, the presence of scavengers, light intensity, and wavelength. However, specific kinetic data or the influence of environmental factors on the photodegradation of this compound are not detailed in the provided search results.

Chemical Degradation Processes

Hydrolysis Pathways under Varying pH Conditions

The parent compound, carbofuran (B1668357), undergoes hydrolysis, with its degradation rate being highly dependent on pH and temperature. For carbofuran, hydrolysis half-lives vary significantly, ranging from approximately 0.25 days at pH 9.0 to 16 years at pH 5.5. Degradation products of carbofuran can exhibit even greater instability. This compound is often formed through the nitrosation of carbofuran or its metabolites, particularly under acidic conditions, such as those found in the mammalian stomach. While the hydrolysis of carbamate (B1207046) compounds is known to be pH-dependent, specific hydrolysis pathways or rates for this compound have not been elucidated in the provided literature.

Transport and Distribution Dynamics in Environmental Compartments

Information regarding the transport and distribution of this compound in the environment is notably limited.

Sorption and Desorption Processes in Soil and Sediment Matrices

The mobility of chemical compounds in soil and sediment is significantly influenced by sorption processes, which are often quantified using the soil organic carbon-water (B12546825) partition coefficient (Koc). A higher Koc value typically indicates stronger adsorption to soil organic matter and consequently, lower mobility, which reduces the potential for leaching. While carbofuran itself shows moderate to high sorption in soil, specific Koc or Kd values for this compound are not available in the provided search results.

Leaching Potential in Aquatic Systems

The potential for a compound to leach into aquatic systems is influenced by its water solubility and its tendency to sorb to soil and sediment particles. Compounds with high water solubility and low sorption are generally more mobile in aquatic environments and groundwater. Although carbofuran is known to exhibit high mobility in soil and can leach into groundwater, specific data concerning the leaching potential or partitioning behavior of this compound in aquatic systems is not present in the provided literature.

Data Tables

Due to the scarcity of specific quantitative data for this compound in the provided search results, detailed data tables for its environmental fate parameters, such as half-lives, Koc values, or degradation rates, cannot be generated. The available information primarily pertains to carbofuran or general chemical properties.

Volatilization and Atmospheric Transport Considerations

A thorough review of available scientific literature and databases did not yield specific data or research findings pertaining to the volatilization and atmospheric transport of this compound. While general principles regarding vapor pressure and Henry's Law constants are known to influence these environmental processes for chemical compounds, no such specific data points for this compound were identified in the executed searches. Consequently, it is not possible to provide detailed research findings or data tables for this section concerning this compound.

Mechanistic Research on N Nitrosocarbofuran at the Molecular and Cellular Level

Molecular Interaction Studies

The genotoxic and cytotoxic effects of N-nitrosocarbofuran are rooted in its interactions with cellular macromolecules. Research into these interactions provides a foundational understanding of its biological activity.

DNA Adduct Formation Pathways and Characterization

N-nitroso compounds (NOCs) are recognized for their capacity to act as alkylating agents, forming electrophilic species that can methylate DNA. frontiersin.org This process can result in the formation of DNA adducts, which are lesions in the DNA that can lead to mutations if not repaired. frontiersin.org Like other N-nitroso compounds, this compound is believed to undergo metabolic activation to produce reactive intermediates capable of binding covalently to DNA. frontiersin.orgnih.gov The metabolic pathways for many N-nitroso compounds, such as the tobacco-specific nitrosamine (B1359907) NNK, involve cytochrome P450-mediated hydroxylation to form intermediates that then generate DNA-methylating species. nih.gov These reactive agents can attack nucleophilic sites on DNA bases. beyondbenign.org

A significant and highly mutagenic lesion formed by many N-nitroso compounds is the O⁶-methylguanine (O⁶-MeG) adduct. frontiersin.org Research suggests that this compound, a gastric metabolite of carbofuran (B1668357), may also form this specific DNA adduct. beyondbenign.org The formation of O⁶-MeG is particularly problematic as it can mispair with thymine (B56734) instead of cytosine during DNA replication, leading to G:C to A:T transition mutations. frontiersin.org

Cells possess a defense mechanism against this type of damage in the form of the O⁶-methylguanine-DNA methyltransferase (MGMT) enzyme. frontiersin.orglmu.de MGMT is a suicide enzyme that directly repairs the lesion by transferring the methyl group from the O⁶ position of guanine (B1146940) to one of its own cysteine residues. frontiersin.org The protective role of MGMT is highlighted in studies where its deficiency leads to increased sensitivity to the carcinogenic effects of alkylating agents. frontiersin.org Epigenetic silencing of the MGMT gene, often through promoter hypermethylation, is observed in some cancers and is associated with the G:C to A:T mutations characteristic of O⁶-MeG damage. frontiersin.orgnih.gov

Table 1: Potential DNA Adducts from N-Nitroso Compounds and Repair Mechanisms

| Adduct Type | Description | Biological Consequence | Primary Repair Mechanism |

| O⁶-methylguanine (O⁶-MeG) | A methyl group is covalently attached to the O⁶ position of guanine. frontiersin.org | Highly mutagenic and carcinogenic; causes G:C to A:T transition mutations. frontiersin.org | O⁶-methylguanine-DNA methyltransferase (MGMT). frontiersin.orglmu.de |

| N-methylated purines | Methyl groups are attached to various nitrogen atoms on purine (B94841) bases (e.g., N7-guanine, N3-adenine). frontiersin.orglmu.de | Can be cytotoxic and may stall DNA replication; generally less mutagenic than O⁶-MeG. lmu.de | Base Excision Repair (BER) initiated by enzymes like alkyladenine-DNA glycosylase (AAG). frontiersin.org |

Protein and Lipid Interaction Mechanisms

While the interaction of this compound with DNA is a primary focus of its genotoxicity, its reactive metabolites are also capable of interacting with other nucleophilic macromolecules, such as proteins. Direct studies characterizing the specific binding of this compound to proteins and lipids are limited. However, mechanisms can be proposed based on its chemical nature and research on related compounds.

Reactive electrophilic metabolites, such as those generated from N-nitroso compounds, can form covalent bonds with nucleophilic sites on proteins. beyondbenign.org The thiol group of cysteine residues is a particularly soft and reactive nucleophile that preferentially reacts with soft electrophiles. beyondbenign.orgnih.gov Research on the related compound N'-nitrosonornicotine (NNN) has shown that it covalently binds to liver microsomal proteins through both enzyme-mediated (NADPH-dependent) and non-enzymatic pathways. frontiersin.org This suggests a plausible mechanism where reactive intermediates of this compound could also bind to cellular proteins, potentially altering their structure and function. oecd.orgmdpi.com

The interaction of this compound with lipids has not been characterized in the available scientific literature.

Cellular Response Pathways Investigations (In Vitro Models)

In vitro studies using cultured cells provide a controlled environment to dissect the cellular responses to this compound exposure. These investigations have been crucial in identifying the specific signaling cascades that mediate its cytotoxic effects.

Apoptosis Induction Mechanisms and Signaling Cascades

This compound (NOCF) has been identified as an inducer of apoptosis, or programmed cell death. frontiersin.orgnih.gov In a study using mouse brain microvascular endothelial cells (bEnd.3), NOCF caused a significant decrease in cell viability, whereas its parent compound, carbofuran, did not. frontiersin.orgnih.gov The cell death induced by NOCF was confirmed to be apoptotic through methods such as annexin (B1180172) V staining and electron microscopy. frontiersin.orgnih.gov Further research has pointed to the involvement of cytochrome c-mediated activation of caspase-3, a key executioner caspase in the apoptotic pathway. frontiersin.org

The Mitogen-Activated Protein Kinase (MAPK) pathways are central signaling cascades that regulate a host of cellular processes, including proliferation, stress responses, and apoptosis. numberanalytics.com The MAPK family includes the extracellular signal-regulated kinases (ERKs), which are key components of a pathway that transmits signals from cell surface receptors to the nucleus.

Research has specifically implicated the ERK pathway in NOCF-induced apoptosis. frontiersin.orgnih.gov In bEnd.3 cells, exposure to NOCF led to a rapid and sustained increase in the phosphorylation of ERK, a key activation step in the pathway. nih.gov To confirm the role of this pathway, researchers used selective chemical inhibitors. The cell death induced by NOCF was significantly reduced by PD98059, an inhibitor of the upstream kinase MEK which is responsible for phosphorylating ERK. nih.gov In contrast, inhibitors for other MAPK pathways (p38 and JNK) did not prevent NOCF-induced cell death, pinpointing the MEK/ERK cascade as a critical mediator. frontiersin.orgnih.gov These findings suggest that this compound triggers apoptotic cell death, at least in part, through the sustained activation of the ERK pathway in brain microvascular endothelial cells. nih.gov

Table 2: Effect of MAPK Pathway Inhibitors on this compound (NOCF)-Induced Cell Death in bEnd.3 Cells

| Inhibitor | Target Pathway | Effect on NOCF-Induced Cell Death | Reference |

| PD98059 | MEK/ERK | Significantly reduced | frontiersin.orgnih.gov |

| SB202190 | p38 MAP Kinase | No significant effect | frontiersin.orgnih.gov |

| SP600125 | JNK | No significant effect | frontiersin.orgnih.gov |

Caspase Activation Pathways

This compound (NOCF) has been shown to induce apoptosis, or programmed cell death, in Chinese hamster lung (CHL) fibroblast cells through the activation of specific caspase pathways. nih.govnih.gov Caspases are a family of proteases that play a crucial role in the execution of apoptosis. bio-rad-antibodies.comrndsystems.com Research indicates that NOCF triggers the mitochondrial pathway of apoptosis. nih.gov

This process involves the upregulation of cytosolic factors like Bax and Bid, leading to the release of cytochrome c from the mitochondria. nih.gov The released cytochrome c then associates with other proteins to form the apoptosome, which in turn activates caspase-9, an initiator caspase. nih.govrndsystems.com Following this, the executioner caspases, including caspase-3 and caspase-8, are activated. nih.gov The activation of caspase-3 is a key step, as it leads to the cleavage of various cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately resulting in the characteristic morphological and biochemical changes of apoptosis, such as DNA fragmentation. nih.govnih.gov

Studies have demonstrated that the use of a broad-spectrum caspase inhibitor, as well as a specific inhibitor for caspase-8, can completely block the activation of caspase-3 and the subsequent cell death induced by NOCF. nih.gov This highlights the central role of the caspase cascade in NOCF-induced apoptosis. nih.gov The activation of both initiator caspases (like caspase-9) and executioner caspases (like caspase-3 and -8) confirms a coordinated signaling cascade leading to cell death. nih.govfrontiersin.org

Table 1: Key Proteins in this compound-Induced Caspase Activation

| Protein | Role in Apoptosis | Observation in NOCF-Treated Cells |

| Bax | Pro-apoptotic protein, promotes cytochrome c release | Upregulated |

| Bid | Pro-apoptotic protein, links extrinsic and intrinsic pathways | Upregulated |

| Cytochrome c | Released from mitochondria, component of the apoptosome | Released into the cytosol |

| Caspase-9 | Initiator caspase, activated by the apoptosome | Activated |

| Caspase-8 | Initiator/Executioner caspase | Activated |

| Caspase-3 | Executioner caspase, cleaves cellular substrates | Activated |

Cell Cycle Perturbation Studies

Exposure to this compound has been found to significantly disrupt the normal progression of the cell cycle. nih.gov The cell cycle is a tightly regulated series of events that leads to cell growth and division. telight.eu Perturbations in this process can have significant consequences, including the induction of cell death or the development of diseases like cancer. telight.eu

In studies using Chinese hamster lung (CHL) fibroblast cells, treatment with NOCF led to a significant arrest of the cell cycle at the G2/M phase. nih.gov The G2/M checkpoint is a critical control point that ensures a cell is ready for mitosis (cell division). An arrest at this stage suggests that NOCF may induce cellular damage that needs to be repaired before the cell can proceed to divide. nih.govbiorxiv.org This type of cell cycle arrest can be a cellular response to DNA damage, preventing the propagation of potentially harmful mutations. nih.govnih.gov

The inhibition of cell growth by NOCF, with a reported IC50 of 12.8 microM in CHL cells, is a direct consequence of this cell cycle perturbation and the induction of apoptosis. nih.gov This indicates that NOCF's cytotoxic effects are mediated, at least in part, by its ability to interfere with fundamental cellular processes like cell division. nih.gov

Oxidative Stress Induction and Reactive Oxygen Species Generation

This compound is implicated in the induction of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.govmdpi.com ROS are highly reactive molecules, including superoxide (B77818) radicals and hydrogen peroxide, that can damage cellular components like DNA, proteins, and lipids. wikipedia.orgfrontiersin.org

The generation of ROS is a key mechanism through which some chemical compounds exert their toxic effects. mdpi.com In the context of N-nitroso compounds, the production of ROS can contribute to their genotoxic and apoptotic activities. nih.gov For instance, nitric oxide (NO), a related reactive species, has been shown to induce oxidative stress and apoptosis in neuronal cells, a process that involves the accumulation of cytosolic and mitochondrial ROS. nih.gov While direct studies detailing the specific types and quantities of ROS generated by this compound are limited, the induction of apoptosis and genotoxicity by NOCF is consistent with the involvement of oxidative stress. nih.govnih.gov The cellular damage caused by ROS can trigger signaling pathways that lead to both apoptosis and cell cycle arrest, observations that have been made in cells treated with NOCF. nih.govnih.govfrontiersin.org

Genotoxicity and Mutagenicity Research (Mechanistic Basis)

Genotoxicity refers to the ability of a chemical agent to damage the genetic material (DNA) within a cell, while mutagenicity is the capacity to induce permanent and transmissible changes in the genetic material. chemsafetypro.com this compound has been identified as a genotoxic and mutagenic compound. nih.govsciengine.com

Studies on Chromosomal Aberrations and Sister-Chromatid Exchanges

Research has demonstrated that this compound can induce chromosomal aberrations. researchgate.net Chromosomal aberrations are changes in the structure or number of chromosomes and are a hallmark of genotoxic damage. nih.gov These can include breaks, deletions, and rearrangements of chromosomes.

Furthermore, studies on related N-nitroso compounds, such as N-nitrosocimetidine, have shown the induction of sister-chromatid exchanges (SCEs) in cultured mammalian cells. nih.gov SCEs are the result of the exchange of genetic material between the two identical sister chromatids of a duplicated chromosome and are considered a sensitive indicator of genotoxic events. springernature.com The formation of SCEs is often linked to DNA damage that occurs during DNA replication. biorxiv.org The ability of this compound to cause such chromosomal damage underscores its potential to alter the genetic integrity of cells. researchgate.net

DNA Damage Repair Pathway Modulations (e.g., Nucleotide Excision Repair)

The genotoxic effects of this compound are intrinsically linked to its interaction with DNA and the subsequent response of the cell's DNA damage repair (DDR) pathways. frontiersin.org When DNA damage occurs, cells activate a complex network of repair mechanisms to maintain genomic stability. ataxia.org These pathways include base excision repair (BER), nucleotide excision repair (NER), and double-strand break repair. mdpi.com

N-alkylating agents, a class to which N-nitroso compounds belong, are known to induce DNA lesions that are primarily repaired by the BER pathway. nih.gov However, if these lesions are not efficiently repaired, they can interfere with DNA replication, leading to the formation of more severe damage like double-strand breaks, which can in turn trigger chromosomal aberrations. nih.gov

The nucleotide excision repair (NER) pathway is another crucial mechanism that repairs bulky DNA adducts and other distortions of the DNA helix. mdpi.commedsci.org Modulation of the NER pathway can significantly impact a cell's sensitivity to DNA damaging agents. medsci.org While specific studies on this compound's direct modulation of NER are not detailed, the genotoxic nature of the compound suggests an interaction with and potential overwhelming of these repair systems. nih.gov The induction of apoptosis and cell cycle arrest by NOCF can be seen as a cellular response to the presence of DNA damage that the repair pathways are unable to adequately resolve. nih.govfrontiersin.org

Metabolic Activation and Detoxification Pathways (In Vitro Systems)

The biological activity of many N-nitroso compounds, including their genotoxicity, is dependent on their metabolic activation. umn.edunih.gov This process, which often occurs in the liver, involves enzymatic conversion of the parent compound into reactive metabolites that can then interact with cellular macromolecules like DNA. mdpi.com In vitro systems, such as liver S9 fractions, are commonly used to study these metabolic processes. semanticscholar.org

The S9 fraction contains a mixture of microsomal and cytosolic enzymes, including cytochrome P450 (CYP) enzymes, which are key players in the metabolism of xenobiotics. semanticscholar.org For N-nitrosamines, CYP-mediated oxidation is a critical step in their bioactivation to DNA-alkylating agents. nih.gov Studies with various N-nitrosamines have shown that the choice of S9 fraction (e.g., from rat or hamster) and the induction of specific CYP enzymes can significantly influence the observed mutagenic potential in assays like the Ames test. nih.govnih.gov For example, hamster liver S9 has been found to be more effective than rat liver S9 in the bioactivation of some nitrosamines. nih.gov

Conversely, cells also possess detoxification pathways to neutralize harmful compounds. healthdisgroup.us These typically involve phase II conjugation reactions, such as glucuronidation and glutathione (B108866) conjugation, which increase the water solubility of metabolites and facilitate their excretion. nih.gov The balance between metabolic activation and detoxification is a critical determinant of the ultimate toxicity of a compound. nih.gov While specific in vitro metabolic studies detailing the complete activation and detoxification pathways of this compound are not extensively documented in the provided results, the general principles of N-nitrosamine metabolism provide a framework for understanding its bioactivity. umn.edunih.gov The genotoxicity observed for NOCF in the Ames test suggests that it undergoes metabolic activation to a reactive, DNA-damaging species. nih.gov

Analytical Methodologies for N Nitrosocarbofuran Quantification and Characterization

Method Validation and Performance Parameters

Method validation is a fundamental process to ensure that an analytical procedure is suitable for its intended purpose, providing reliable and reproducible results. Key performance parameters, including detection limits, quantification limits, matrix effects, interference mitigation, and recovery rates, are assessed to establish the robustness and accuracy of the analytical method.

Detection and Quantification Limit Optimization

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters that define the lowest concentration of an analyte that can be reliably detected and quantified, respectively ddtjournal.netresearchgate.netepa.gov. Optimization of these limits is essential for the trace-level analysis of N-nitrosocarbofuran in complex matrices.

LOD and LOQ Determination: Various methodologies exist for determining LOD and LOQ, often based on statistical evaluations of signal-to-noise ratios or standard deviations of blank samples and calibration curves oiv.intchromatographyonline.comwef.orgsepscience.com. International guidelines, such as those from the International Council for Harmonisation (ICH), provide frameworks for method validation, including the determination of LOD and LOQ pfigueiredo.orgich.org. For instance, the ICH Q2(R2) guideline suggests that LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy ich.org.

Instrumental Sensitivity: The choice of analytical instrumentation significantly influences achievable LOD and LOQ values. Techniques like Gas Chromatography-Mass Spectrometry/Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) are well-suited for the sensitive and selective detection of N-nitroso compounds due to their high sensitivity and ability to discriminate between analytes and matrix components nih.govresearchgate.net.

Matrix Effects and Interference Mitigation

Complex sample matrices, such as food, environmental samples, or biological fluids, often contain co-extracted components that can interfere with the analytical signal of the target analyte, a phenomenon known as matrix effect waters.comchromatographyonline.com. These effects can manifest as signal suppression or enhancement, leading to inaccurate quantification.

Sources of Matrix Effects: In Liquid Chromatography coupled with Mass Spectrometry (LC-MS), matrix components can co-elute with the analyte and affect its ionization efficiency in the mass spectrometer waters.comchromatographyonline.com. In Gas Chromatography-Mass Spectrometry (GC-MS), active sites within chromatographic columns or injection port liners can lead to analyte adsorption or degradation waters.com.

Mitigation Strategies: Effective sample preparation is crucial for minimizing matrix effects. Techniques such as Solid-Phase Extraction (SPE), including dispersive SPE with sorbents like primary secondary amine (PSA), and the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method are employed to remove interfering compounds prior to instrumental analysis researchgate.netresearchgate.net. Chromatographic separation parameters also play a vital role in achieving selectivity and reducing co-elution of interfering substances nih.gov.

Recovery Rate Assessment in Diverse Sample Types

Recovery studies are integral to method validation, assessing the efficiency of analyte extraction and sample preparation procedures across various matrices pfigueiredo.orgresearchgate.net. A high recovery rate indicates that the majority of the analyte present in the sample is successfully transferred to the final extract for analysis.

Methodology for Recovery Studies: Recovery is typically determined by spiking blank samples, fortified with known amounts of the analyte, at different concentration levels. The ratio of the measured concentration to the spiked concentration, expressed as a percentage, represents the recovery rate researchgate.netnih.govnih.gov. For example, recoveries greater than 92.3% with relative standard deviations (RSDs) below 8.5% have been reported for nitrofuran metabolites nih.gov. Similarly, for other pesticide analyses, recovery rates ranging from 85% to 101% have been achieved researchgate.netresearchgate.net.

Matrix-Specific Validation: It is important to conduct recovery assessments in diverse sample types relevant to the intended application of the analytical method, as matrix composition can significantly influence extraction efficiency and, consequently, recovery rates waters.comeuropa.eu.

Emerging Analytical Approaches (e.g., Fluorescence-Based Detection)

While LC-MS/MS and GC-MS/MS are powerful tools for sensitive N-nitrosamine analysis, emerging analytical approaches continue to enhance detection capabilities.

Fluorescence Detection: Fluorescence detection, particularly when coupled with High-Performance Liquid Chromatography (HPLC-FLD), offers high sensitivity and selectivity for analytes that possess inherent fluorescence or can be derivatized to become fluorescent nih.govshimadzu.comd-aminoacids.com. The principle involves exciting a molecule with light of a specific wavelength and measuring the emitted fluorescence at a longer wavelength shimadzu.com. This method can provide excellent signal-to-noise ratios, making it suitable for trace analysis shimadzu.com. For example, fluorescence detection has been successfully applied to the determination of nitrofuran metabolites, achieving low detection limits nih.gov. The development of novel fluorescent probes, some involving N-nitrosation reactions, also indicates the potential of fluorescence-based techniques in related analytical fields rsc.org.

Advanced Mass Spectrometry: Ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRAM-MS) allows for semi-targeted analysis and tentative identification of a wide range of compounds, including N-nitroso compounds researchgate.net. Tandem mass spectrometry (MS/MS) techniques provide enhanced selectivity and sensitivity, crucial for distinguishing this compound from complex matrix components nih.gov.

The ongoing development and validation of these analytical methodologies are vital for the accurate characterization and monitoring of this compound, contributing to a better understanding of its presence and potential risks in various environments and products.

Compound List:

this compound (NOCF)

N-nitroso compounds

Nitrosamines

Nitrofuran drugs (furazolidone, furaltadone, nitrofurantoin, nitrofurazone)

Nitrofuran metabolites

N-nitroso dimethoate (B1670662) (N-DIM)

N-nitroso omethoate (B27486) (N-OME)

N-nitroso vonoprazan (B1684036) (NVP)

N-nitrosodimethylamine (NDMA)

N-nitrosodiethylamine (NDEA)

N-nitroso N-propoxur

Pesticide-associated N-nitroso compounds (PANOCs)

Pesticides

Theoretical and Computational Chemistry Studies of N Nitrosocarbofuran

Quantum Chemical Characterization

Quantum chemical methods provide fundamental insights into the molecular properties of N-nitrosocarbofuran, from its stable three-dimensional structure to its reactivity and spectroscopic signature.

Electronic Structure and Molecular Geometry Optimization

The first step in the computational analysis of this compound involves determining its most stable geometric structure. This is achieved through geometry optimization, a process where the molecule's energy is minimized with respect to the positions of its atoms. Density Functional Theory (DFT), particularly with hybrid functionals like B3LYP, is a common and effective method for this purpose.

The optimization process yields key structural parameters such as bond lengths, bond angles, and dihedral angles. For this compound, the geometry is largely dictated by the carbofuran (B1668357) backbone, with the N-nitroso group introducing specific structural features. The N-N bond in the nitrosoamine group typically exhibits partial double bond character, influencing the planarity of the local environment around the nitrogen atoms.

Analysis of the electronic structure involves examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are crucial for understanding the molecule's reactivity and electronic transitions.

Table 1: Representative Predicted Structural Parameters for this compound (Note: These are illustrative values based on DFT calculations of similar N-nitroso compounds and carbamates, as specific data for this compound is not readily available.)

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| N-N | 1.35 |

| N=O | 1.22 |

| N(ring)-C(carbonyl) | 1.40 |

| C=O (carbamate) | 1.21 |

| **Bond Angles (°) ** | |

| N-N-O | 115 |

| C-N-N | 118 |

Spectroscopic Property Predictions (e.g., UV Absorption Spectra)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. mdpi.comnih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate the UV-visible spectrum, identifying the wavelengths of maximum absorption (λmax). qu.edu.qayoutube.com

For N-nitrosamines, the characteristic absorptions in the UV region are typically attributed to n → π* and π → π* transitions involving the lone pair electrons on the oxygen and nitrogen atoms and the π systems of the N=O and aromatic groups. chemrxiv.org The solvent environment can significantly influence these transitions, an effect that can be modeled computationally using implicit solvation models like the Polarizable Continuum Model (PCM). nih.govchemrxiv.org

Table 2: Illustrative Predicted UV Absorption Data for this compound in Methanol (Note: These values are representative of calculations for N-nitrosamines and are for illustrative purposes.)

| Transition Type | Predicted λmax (nm) | Oscillator Strength (f) |

| n → π | ~350 | Low (~0.01) |

| π → π | ~240 | High (~0.5) |

Reaction Mechanism Pathway Elucidation (e.g., Degradation Pathways)

Computational chemistry is instrumental in mapping the potential degradation pathways of compounds like this compound. nih.govresearchgate.net By calculating the potential energy surface for a reaction, researchers can identify transition states, intermediate structures, and determine the activation energies associated with different pathways, such as hydrolysis or photolysis. nih.gov

For N-nitrosamines, acid-catalyzed hydrolysis is a known degradation route. rsc.org Computational studies can model the protonation of the N-nitrosamine and the subsequent cleavage of the N-N bond, which is often the rate-determining step. rsc.org These calculations can reveal how substituents on the amine nitrogen and the surrounding solvent molecules affect the energy barrier for this cleavage. nih.govrsc.org In silico prediction software can be used to forecast potential degradation products under various stress conditions (e.g., oxidative, acidic, alkaline), which is crucial for risk assessment. nih.govfreethinktech.com

Density Functional Theory (DFT) and Ab Initio Method Applications

Both DFT and ab initio methods are foundational to the computational study of this compound, each offering a different balance of computational cost and accuracy.

Investigation of Electron Correlation Effects

Electron correlation refers to the interaction between electrons in a molecule. Accurately accounting for these effects is critical for obtaining reliable computational results.

Ab Initio Methods : Post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide systematic ways to include electron correlation. While highly accurate, they are computationally very demanding and typically reserved for smaller systems or for benchmarking results from less expensive methods. Ab initio calculations have been used to study the stability of protonated N-nitrosamines and the barriers to their dissociation. rsc.org

Density Functional Theory (DFT) : DFT incorporates electron correlation through the exchange-correlation functional. nih.gov The choice of functional is critical. nih.gov Hybrid functionals, such as B3LYP, which mix a portion of exact Hartree-Fock exchange with DFT exchange and correlation, often provide a good balance of accuracy and efficiency for molecules like this compound. These methods are widely used for geometry optimization, frequency calculations, and predicting reaction energetics. nih.govscispace.com

Molecular Dynamics Simulations for Environmental Interactions

While quantum mechanical calculations examine static molecular properties, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. nih.gov MD simulations model the interactions between a solute (this compound) and its environment (e.g., water molecules) using classical mechanics force fields. acs.orgnih.gov

These simulations can provide valuable insights into:

Solvation Structure : How water molecules arrange around the this compound molecule.

Diffusion : The rate at which the molecule moves through the solvent.

Adsorption : The interaction and binding of this compound with surfaces, such as soil particles or polymers, which is critical for predicting its environmental fate. nih.govresearchgate.net

By running simulations for nanoseconds or longer, MD can predict macroscopic properties like adsorption coefficients and help understand the mechanisms by which pesticides and their derivatives interact with and are transported through the environment. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

A search of available scientific literature and databases has not yielded specific QSAR models developed exclusively for this compound. The following sections provide a general overview of how such models would be developed and applied, based on established QSAR principles and studies on the broader class of N-nitrosamines and carbamate (B1207046) compounds.

Development of Predictive Models for Reactivity

The development of predictive QSAR models for the reactivity of a compound like this compound would theoretically involve the following steps:

Data Collection: A dataset of compounds structurally related to this compound with experimentally determined reactivity data (e.g., rates of hydrolysis, reaction constants with biological nucleophiles, or mutagenicity data) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the dataset would be calculated using computational chemistry software. These descriptors quantify various aspects of the molecular structure.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, would be used to build a mathematical model that correlates the calculated descriptors with the experimental reactivity. mdpi.com

Model Validation: The predictive power of the model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

A hypothetical QSAR model for the reactivity of a series of N-nitroso-carbamates might take the following general form:

log(Reactivity) = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... + cₙ(Descriptorₙ)*

Table 1: Examples of Molecular Descriptor Classes Potentially Relevant for this compound Reactivity Modeling

| Descriptor Class | Specific Examples | Potential Relevance to Reactivity |

| Electronic | HOMO/LUMO energies, Mulliken charges, Dipole moment | Governs susceptibility to nucleophilic/electrophilic attack and electrostatic interactions. |

| Topological | Connectivity indices, Wiener index, Balaban index | Encodes information about the size, shape, and branching of the molecule. |

| Geometrical | Molecular surface area, Volume, Ovality | Relates to steric hindrance and accessibility of reactive sites. |

| Quantum Chemical | Heat of formation, Ionization potential, Electron affinity | Provides insights into the stability and electronic properties of the molecule. mdpi.com |

This table is illustrative and based on general QSAR principles, not on specific studies of this compound.

Correlation of Structural Descriptors with Mechanistic Outcomes

Once a predictive QSAR model is established, the structural descriptors that are found to be most influential in the model can provide insights into the mechanistic aspects of this compound's reactivity.

For the broader class of N-nitrosamines, QSAR studies have identified certain structural features that are correlated with their mutagenic and carcinogenic mechanisms. These often relate to the stability of the N-nitroso group and the ease of formation of reactive intermediates. nih.gov For carbamates, key descriptors often relate to the carbamate moiety's ability to interact with the active site of enzymes. nyxxb.cn

A theoretical analysis for this compound would likely focus on descriptors that describe:

The N-N bond strength: A weaker bond might correlate with easier release of the nitroso group, a key step in some proposed mechanisms of action for N-nitrosamines.

The electronic environment of the carbamate group: This would influence its susceptibility to hydrolysis and its interaction with biological targets.

Steric factors around the nitroso and carbamate groups: These could dictate the accessibility of these groups to reactants or biological macromolecules.

Table 2: Hypothetical Correlation of Structural Descriptors with Mechanistic Outcomes for this compound

| Structural Descriptor | Mechanistic Implication |

| Energy of the Lowest Unoccupied Molecular Orbital (LUMO) | A lower LUMO energy could indicate a higher susceptibility to nucleophilic attack, potentially initiating a degradation pathway. |

| Charge on the Nitroso Nitrogen Atom | A more positive charge could enhance electrostatic interactions with negatively charged biological molecules. |

| Steric Hindrance around the Carbamate Carbonyl | Increased steric hindrance might decrease the rate of enzymatic hydrolysis, a common detoxification pathway for carbamates. |

| N-N Bond Length/Dissociation Energy | These descriptors could correlate with the propensity for denitrosation, a potential activation step. |

This table presents a theoretical framework for how structural descriptors could be correlated with mechanistic outcomes for this compound, based on general principles of computational chemistry and QSAR. It is not based on published research specific to this compound.

Environmental Remediation and Management Research Pertaining to N Nitrosocarbofuran

Bioremediation Strategies

Bioremediation harnesses the metabolic capabilities of microorganisms to degrade or detoxify contaminants. researchgate.net This approach is considered a cost-effective and environmentally friendly alternative to traditional remediation methods. researchgate.net

While specific studies on the microbial degradation of N-nitrosocarbofuran are limited, research on the parent compound, carbofuran (B1668357), and other N-nitroso compounds provides valuable insights. The initial step in the microbial breakdown of carbamate (B1207046) pesticides like carbofuran is typically the hydrolysis of the carbamate linkage, a reaction catalyzed by carboxyl ester hydrolases. nih.govplos.org Various bacterial and fungal species have been identified that can degrade carbamates, utilizing them as a source of carbon and nitrogen. nih.gov

Microorganisms possess diverse metabolic pathways capable of breaking down persistent organic pollutants. mdpi.com For instance, some bacteria can mineralize N-nitrosodimethylamine (NDMA), a well-known N-nitroso compound, with formaldehyde (B43269) and methylamine (B109427) identified as intermediates. nih.gov The degradation of nitrosamines by intestinal bacteria has also been observed, where the compounds are converted to the parent amine and nitrite (B80452) ions. semanticscholar.org It is plausible that similar microbial pathways could be involved in the degradation of this compound. The table below summarizes microbial strains capable of degrading carbofuran, suggesting their potential utility in remediating this compound contamination.

Table 1: Microbial Strains with Potential for this compound Degradation (Based on Carbofuran Degradation)

| Microorganism | Compound Degraded | Key Enzymes/Pathways | Reference |

|---|---|---|---|

| Sphingomonas sp. CDS-1 | Carbofuran | Carbofuran hydrolase (CehA) | nih.gov |

| Novosphingobium sp. KN65.2 | Carbofuran | Carbofuran hydrolase | nih.gov |

| Cupriavidus sp. ISTL | Carbofuran | Not specified | nih.gov |

| Pseudomonas sp. 50432 | Carbofuran | Carbofuran hydrolase (Mcd) | nih.gov |

| Aspergillus niger YAT | Beta-cypermethrin and its intermediates | Co-metabolism and mineralization | mdpi.com |

Bio-electrochemical systems (BESs) are an emerging technology that can enhance the bioremediation of various contaminants, including pesticides. e3s-conferences.orgresearchgate.net These systems utilize the electrochemical activity of microorganisms to drive redox reactions that can lead to the degradation of pollutants. researchgate.net BESs can be applied for in-situ remediation of contaminated groundwater and can be integrated with other technologies, such as granular activated carbon (GAC), to improve removal efficiency. e3s-conferences.orgresearchgate.net While direct application of BES for this compound remediation has not been reported, their demonstrated success in treating other recalcitrant organic pollutants suggests a promising area for future research. e3s-conferences.orgresearchgate.net

Physicochemical Treatment Approaches

Physicochemical treatment methods offer alternative and often faster remediation solutions compared to bioremediation.

Advanced Oxidation Processes (AOPs) are characterized by the generation of highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize a wide range of organic contaminants. nih.gov Several AOPs have shown high efficacy in degrading carbofuran and other N-nitroso compounds, indicating their potential for this compound abatement.

Fenton and Photo-Fenton Processes: The Fenton process (Fe²⁺/H₂O₂) and its photo-assisted variant, the photo-Fenton process (Fe²⁺/H₂O₂/UV), are effective in degrading carbofuran. The photo-Fenton process, in particular, has demonstrated high efficiency in mineralizing biorefractory pesticides. nycu.edu.twnycu.edu.tw Studies have shown that the degradation of carbofuran by the Fenton process follows pseudo-first-order kinetics, with removal efficiencies exceeding 99% under optimized conditions. nih.govresearchgate.net

Ozonation: Ozonation is another AOP that has been successfully used to degrade carbofuran in aqueous solutions. The degradation rate is influenced by factors such as ozone dosage, pH, and initial contaminant concentration. nih.gov Ozonation of carbofuran can lead to significant reductions in total organic carbon (TOC) and the formation of inorganic products like ammonium (B1175870) and nitrate (B79036) ions. nih.govresearchgate.net

Photocatalysis: Heterogeneous photocatalysis, often using titanium dioxide (TiO₂) as a photocatalyst, is a promising technology for the degradation of organic pollutants. pacewater.com UV/TiO₂ processes generate hydroxyl radicals and singlet oxygen, which can degrade N-nitrosodimethylamine (NDMA). pacewater.com The efficiency of photocatalytic degradation can be influenced by the type of photocatalyst and the wavelength of light used. nanochemres.org

The table below presents a comparison of different AOPs for the degradation of carbofuran.

Table 2: Comparison of Advanced Oxidation Processes for Carbofuran Degradation

| AOP | Conditions | Removal Efficiency | Kinetic Model | Reference |

|---|---|---|---|---|

| Fenton | pH 3, varying Fe²⁺ and H₂O₂ | >99% | Pseudo-first-order | nih.gov |

| Photo-Fenton | UV, H₂O₂, Fe³⁺ | 100% (carbofuran), 93% (DOC) | Pseudo-first-order | nycu.edu.tw |

| Ozonation | pH 4, 87 mg ozone | 79% in 10 min | - | nih.gov |

| UV/H₂O₂ | UV irradiation, H₂O₂ | 84% in 120 min | - | nycu.edu.tw |

| UV/Fenton | UV irradiation, Fe²⁺/H₂O₂ | >99% | First-order | nih.gov |

Adsorption is a widely used technique for the removal of organic pollutants from water. Activated carbon (AC) and biochar are effective adsorbents for carbofuran due to their high surface area and porous structure. researchgate.netresearchgate.netmdpi.com The adsorption capacity is influenced by factors such as the initial concentration of the contaminant, contact time, and the pH of the solution. researchgate.net Acidic conditions are generally more favorable for the adsorption of carbofuran onto activated carbon. researchgate.net While activated carbon is effective, it is important to note that it can also catalyze the formation of N-nitrosamines from secondary amines under certain conditions. nih.gov

Table 3: Adsorption of Carbofuran on Different Adsorbents

| Adsorbent | Key Findings | Reference |

|---|---|---|

| Commercial Activated Carbon | Adsorption capacity increases with initial concentration and contact time; acidic pH is favorable. | researchgate.net |

| Rice Straw Activated Carbon | Effective for carbofuran removal; follows second-order kinetics and Langmuir isotherm. | researchgate.net |

| Wood-Derived Biochar | High adsorption affinity for various pesticides, including atrazine (B1667683) and endosulfan. | mdpi.com |

Sustainable Remediation Technology Development and Optimization

Sustainable remediation aims to minimize the environmental, economic, and social impacts of cleanup activities. fao.org This involves a holistic approach that considers the entire life cycle of the remediation technology, from the production of materials to the final disposal of waste. researchgate.net Green remediation practices focus on using natural resources and energy efficiently, reducing waste, and minimizing negative environmental impacts. cluin.org

For this compound contamination, sustainable remediation could involve:

Prioritizing in-situ technologies like bioremediation and phytoremediation to minimize soil disturbance and energy consumption. cluin.orgmdpi.com

Utilizing renewable energy sources to power physicochemical treatment systems. cluin.org

Conducting a Life Cycle Assessment (LCA) to compare the environmental footprint of different remediation options. researchgate.netnih.govdtu.dkresearchgate.netdtu.dk LCA evaluates the potential environmental impacts associated with all stages of a product's life, from raw material extraction to disposal or recycling. researchgate.net

Integrating remediation with ecological restoration to enhance biodiversity and ecosystem services at the contaminated site. cluin.org

The development and optimization of remediation technologies for this compound should be guided by the principles of green and sustainable remediation to ensure that the solution to one environmental problem does not create another. fao.org

Future Research Directions and Unanswered Questions

Elucidation of Unidentified Transformation Products

The complete metabolic and degradation pathways of N-nitrosocarbofuran have not been fully elucidated. While research has identified the N-nitroso derivatives of carbofuran's primary metabolites, 3-hydroxycarbofuran (B132532) and 3-ketocarbofuran, the full spectrum of its transformation products (TPs) in various environmental matrices is unknown. nih.gov N-nitrosamines are known to undergo degradation through various abiotic and biotic processes, including photolysis (degradation by light) and microbial action. researchgate.netresearchgate.netnih.gov

Future research must focus on identifying the intermediates and final products resulting from these processes. Key unanswered questions include:

What are the specific products of this compound photolysis in water and on soil surfaces?

Which microbial species are capable of degrading this compound, and what are the resulting metabolites?

Does the cleavage of the N-N bond, a common degradation pathway for nitrosamines, lead to the formation of carbofuran (B1668357) and reactive nitric oxide or nitrous acid species under environmental conditions? nih.gov

Advanced analytical techniques, such as high-resolution mass spectrometry (HRMS) combined with liquid chromatography (LC-MS/HRMS), are essential for non-target screening to identify these unknown TPs in laboratory simulation studies and environmental samples. nih.gov Understanding these products is vital, as they may possess their own toxicological properties.

| Transformation Process | Potential Reaction Type | Expected Transformation Products | Significance |

|---|---|---|---|

| Metabolism (Biotransformation) | Hydroxylation | N-nitroso-3-hydroxycarbofuran | Known metabolite with confirmed mutagenicity. nih.gov |

| Metabolism (Biotransformation) | Oxidation | N-nitroso-3-ketocarbofuran | Known metabolite with confirmed mutagenicity. nih.gov |

| Photolysis (Abiotic Degradation) | N-N Bond Cleavage | Carbofuran, Dimethylamine, Nitric Oxide, Nitrous Acid | A primary degradation route for many nitrosamines, potentially regenerating the parent pesticide. nih.gov |

| Hydrolysis (Abiotic Degradation) | Ring Cleavage/Hydroxylation | Carbofuran phenol, other derivatives | Potential breakdown under specific pH conditions, though many nitrosamines are hydrolytically stable. researchgate.net |

| Microbial Degradation | Denitrosation or Ring Cleavage | Various small organic molecules, CO2 | Key for ultimate removal from the environment; pathways are currently unknown. |

Comprehensive Understanding of Environmental Distribution and Persistence

A comprehensive research program is needed to:

Develop sensitive analytical methods to detect this compound in complex matrices like soil, water, and sediment.

Conduct field studies in areas with a history of carbofuran use to determine if this compound is present and at what concentrations.

Perform laboratory studies to measure its half-life in different soil types and aquatic systems under various conditions (e.g., pH, temperature, light exposure).

Investigate its potential to leach into groundwater, a concern for other N-nitrosamines found in agricultural regions. acs.org

Understanding the compound's environmental fate is crucial for assessing exposure risks for both ecosystems and humans. nih.gov The general susceptibility of nitrosamines to photolysis suggests they may be short-lived in sunlit surface waters, but their persistence in soil or groundwater, shielded from light, is a major unanswered question. researchgate.net

Integration of Multi-Omics Approaches in Biotransformation Studies

The biological transformation of this compound within organisms is a critical area of uncertainty. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful toolkit for obtaining a holistic view of how an organism responds to and metabolizes a xenobiotic compound. nih.govmdpi.com

Applying these techniques to study this compound could provide deep insights into its mechanisms of toxicity and detoxification. Future research should aim to:

Use transcriptomics (RNA-Seq) and proteomics to identify specific genes and enzymes, such as cytochrome P450s, that are up- or down-regulated in response to this compound exposure in model organisms (e.g., bacteria, fungi, or cell cultures). nih.gov

Employ metabolomics to create a detailed profile of the small-molecule metabolites produced by an organism after exposure, helping to map the complete biotransformation pathway.

Integrate multi-omics data to build systems-level models of the cellular response, identifying key pathways involved in its detoxification or bioactivation into more toxic forms. mdpi.com

Such studies are essential for moving beyond simple identification of metabolites to understanding the dynamic biological processes that determine the ultimate fate and effect of the compound in living systems. researchgate.net

Development of High-Throughput Screening Methods for Mechanistic Research

Investigating the specific toxicological mechanisms of this compound and its numerous potential transformation products requires efficient and scalable testing methods. High-Throughput Screening (HTS) allows for the rapid testing of thousands of chemicals for specific biological activities. nih.govresearchgate.net Developing HTS assays tailored to this compound research would accelerate the characterization of its potential hazards.

Future efforts should focus on creating:

Cell-based HTS assays: These can be used to screen for a variety of effects, such as cytotoxicity, genotoxicity (DNA damage), oxidative stress, and the disruption of specific cellular signaling pathways in 96- or 384-well plates. mdpi.com

Biochemical HTS assays: These can be designed to measure the direct interaction of this compound or its metabolites with specific enzymes or receptors, such as identifying which cytochrome P450 isoforms are involved in its metabolism. nih.gov

High-content screening (HCS) assays: HCS combines automated microscopy with sophisticated image analysis to assess multiple cellular parameters simultaneously, providing more detailed mechanistic information than traditional HTS assays. researchgate.net

These methods would enable researchers to efficiently screen this compound, its known metabolites, and newly identified TPs to prioritize compounds for further in-depth toxicological assessment. nih.gov

Advanced Computational Modeling for Predictive Environmental Fate and Reactivity

Computational modeling provides a powerful, cost-effective tool for predicting the behavior of chemicals when experimental data is scarce. nih.gov For this compound, advanced computational models can help fill critical data gaps regarding its environmental fate and biological reactivity.

Key areas for future modeling research include:

Quantitative Structure-Activity Relationship (QSAR) Models: Develop QSAR models specifically for N-nitrosamines derived from pesticides. These models use chemical structure to predict properties like toxicity, carcinogenicity, and biodegradability. acs.orgnih.gov Existing QSAR models for other nitrosamines could be refined and validated for this compound. multicase.com

Environmental Fate Modeling: Utilize multimedia environmental fate models to predict how this compound might partition between air, water, soil, and sediment. These models can estimate its persistence and potential for long-range transport based on its physicochemical properties.

Quantum Mechanical Calculations: Employ quantum chemistry methods, like Density Functional Theory (DFT), to investigate reaction mechanisms at the molecular level. nih.gov This can be used to predict the most likely sites of metabolic attack on the molecule, calculate the energy barriers for different degradation pathways (e.g., photolysis), and understand the mechanisms of its mutagenicity. nih.gov

Integrating these predictive models can guide experimental studies by prioritizing research on the most likely environmental risks and transformation pathways, ultimately leading to a more efficient and targeted approach to risk assessment. nih.gov

Q & A

Q. What experimental models are commonly used to assess NOCF-induced cytotoxicity in vitro?

The mouse brain microvascular endothelial cell line (bEnd.3) is a validated model for studying NOCF toxicity. Key methodologies include:

- MTT assay to quantify cell viability reduction (e.g., 50% viability loss at 50 µM NOCF exposure) .

- Annexin V staining and electron microscopy to confirm apoptotic morphology (e.g., membrane blebbing, chromatin condensation) .

- Selective inhibitors (e.g., PD98059 for ERK pathway) to dissect signaling mechanisms .

Q. What standardized assays are used to evaluate NOCF genotoxicity?

Genotoxicity assessments often employ:

- Comet assay to detect DNA strand breaks in exposed cells .

- Micronucleus test and chromosomal aberration analysis in bacterial or mammalian systems (e.g., hamster fibroblasts), though results may vary between metabolites like carbofuran and NOCF .

- Bacterial mutation assays (e.g., Ames test), where NOCF but not carbofuran showed mutagenic activity in Salmonella typhimurium .

Q. How can researchers differentiate NOCF toxicity from its parent compound, carbofuran?

Comparative studies using identical experimental conditions are critical:

- Dose-response profiling : NOCF induces apoptosis at lower concentrations (e.g., 10–50 µM) compared to carbofuran, which may require higher doses or fail to trigger apoptosis in models like bEnd.3 cells .

- Metabolite-specific assays : Use HPLC or LC-MS to confirm NOCF formation in biological matrices, as endogenous nitrosation of carbofuran can occur .

Advanced Research Questions

Q. What mechanistic pathways underlie NOCF-induced apoptosis in endothelial cells?

NOCF activates the ERK/MAPK pathway within 15 minutes of exposure, as shown by:

- Phosphorylation assays (e.g., Western blot for p-ERK) .

- Pharmacological inhibition: PD98059 (MEK/ERK inhibitor) reduces apoptosis by >40%, while p38/JNK inhibitors show no effect .

- Caspase-3 upregulation, which mirrors p53 expression in embryonic neurons, suggests cross-talk between ERK and apoptotic executors .

Q. How can contradictions in genotoxicity data for NOCF be resolved?

Conflicting results (e.g., positive vs. negative mutagenicity) require:

- Stratified exposure assessment : Control for co-exposure to other pesticides (common in occupational studies) .

- Metabolic activation : Use liver S9 fractions to simulate in vivo nitrosation of carbofuran, which may enhance NOCF-specific genotoxicity .

- Dose refinement : Low-dose chronic vs. high-dose acute exposures may yield divergent outcomes (e.g., micronuclei formation in human biomonitoring vs. bacterial assays) .

Q. What experimental designs mitigate confounding factors in NOCF neurotoxicity studies?

- Co-culture systems : Combine neurons with microvascular cells to model blood-brain barrier penetration .

- Temporal resolution : Track ERK activation at intervals (15 min–24 hr) to distinguish acute signaling from delayed apoptosis .

- Negative controls : Include carbofuran-only groups to isolate NOCF-specific effects .

Q. How do researchers validate NOCF’s environmental persistence and analytical detection?

- Chromatographic methods : Use HPLC-MS/MS with deuterated internal standards for quantification in soil/water samples .

- Stability testing : Monitor NOCF degradation under varying pH/temperature conditions, noting its stability in neutral environments but susceptibility to UV light .

Methodological Best Practices

Q. What controls are essential for in vitro NOCF studies?

- Solvent controls (e.g., DMSO) to rule out vehicle toxicity .

- Positive controls : Include known apoptogens (e.g., staurosporine) or genotoxins (e.g., ethyl methanesulfonate) .

- Replication : Minimum triplicate assays with independent cell passages to address variability .

Q. How should researchers address interspecies differences in NOCF metabolism?

- Cross-species comparisons : Test NOCF in human (e.g., HUVEC) vs. rodent cell lines to identify conserved pathways .

- Hepatocyte co-cultures : Incorporate metabolic activation systems (e.g., primary hepatocytes) to simulate in vivo nitrosation .

Data Interpretation & Reporting

Q. How to reconcile NOCF’s apoptotic effects with its weak carcinogenicity classification?

Contextualize findings using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.